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Compound of Interest

Compound Name: 6-APDB hydrochloride

Cat. No.: B586210 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides an in-depth overview of 6-APDB hydrochloride, a benzofuran

derivative of interest in neuropharmacological research. It details the compound's chemical

identity, including its CAS number and IUPAC name, and presents a compilation of its

pharmacological, synthetic, and analytical data. This document is intended to serve as a

comprehensive resource for professionals in research and drug development, offering detailed

experimental protocols and a visual representation of its primary mechanism of action.

Chemical Identification
1.1. CAS Number: 1281872-58-9[1]

1.2. IUPAC Name: 2,3-dihydro-α-methyl-6-benzofuranethanamine, monohydrochloride[1]

1.3. Synonyms: 6-(2-Aminopropyl)-2,3-dihydrobenzofuran hydrochloride, EMA-3, 4-desoxy-

MDA[2]

1.4. Chemical Structure:
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Table 1: Physicochemical Properties of 6-APDB Hydrochloride

Property Value Reference

Molecular Formula C₁₁H₁₅NO • HCl [1]

Molecular Weight 213.7 g/mol [1]

Appearance Crystalline solid [1]

Purity ≥95%

Solubility

DMF: 20 mg/mL, DMSO: 20

mg/mL, Ethanol: 20 mg/mL,

PBS (pH 7.2): 1 mg/mL

[1]

λmax 205, 285 nm [1]

Pharmacology
6-APDB is recognized as an entactogen of the phenethylamine, amphetamine, and

dihydrobenzofuran families. Its primary mechanism of action is the inhibition of monoamine

reuptake.

2.1. Monoamine Transporter Inhibition

In vitro studies have demonstrated that 6-APDB inhibits the reuptake of serotonin (SERT),

dopamine (DAT), and norepinephrine (NET). The reported IC₅₀ values are summarized in the

table below.

Table 2: In Vitro Monoamine Transporter Inhibition by 6-APDB
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Transporter IC₅₀ (nM) Reference

Serotonin (SERT) 322 [3]

Dopamine (DAT) 1,997 [3]

Norepinephrine (NET) 980 [3]

2.2. In Vivo Studies

Animal drug discrimination studies have shown that 6-APDB fully substitutes for MBDB and

MMAI, but not for amphetamine or LSD.[3]

Experimental Protocols
3.1. Synthesis of 6-(2-Aminopropyl)-2,3-dihydrobenzofuran (6-APDB)

The following is a representative synthetic route based on literature descriptions. For exact

experimental details, refer to the cited primary literature.

A synthetic route to 6-APDB has been described, and a visual representation of a plausible

synthesis is provided below.[4][5]

3.2. Analytical Characterization

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

The following protocol is based on parameters from a SWGDRUG monograph and may require

optimization.[2]

Sample Preparation: Dilute the analyte to approximately 1 mg/mL in a solution of 0.5N NaOH

in chloroform.[2]

Instrument: Gas chromatograph coupled to a mass spectrometer.[2]

Column: DB-1 MS, 30 m x 0.25 mm x 0.25 µm.[2]

Carrier Gas: Helium at a flow rate of 1 mL/min.[2]
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Temperatures:

Injector: 280°C[2]

MSD Transfer Line: 280°C

MS Source: 230°C

MS Quadrupole: 150°C

Oven Program:

Initial temperature of 100°C for 1.0 min.

Ramp to 300°C at a rate of 12°C/min.

Hold at 300°C for 9.0 min.

Injection: 1 µL injection with a split ratio of 20:1.[2]

MS Parameters:

Mass Scan Range: 34-550 amu

Threshold: 100

Acquisition Mode: Scan

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

The following protocol is based on parameters from a SWGDRUG monograph and may require

optimization.[2]

Sample Preparation: Dissolve approximately 10 mg of the analyte in D₂O containing TMS as

a 0 ppm reference and maleic acid as a quantitative internal standard.[2]

Instrument: 400 MHz NMR spectrometer with a proton detection probe.[2]

Parameters:
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Spectral Width: At least -3 ppm to 13 ppm.[2]

Pulse Angle: 90°.[2]

Delay Between Pulses: 45 seconds.[2]

Number of Scans (NT): 8.[2]

3.3. In Vitro Monoamine Transporter Reuptake Inhibition Assay

This is a general protocol for a fluorescence-based monoamine reuptake inhibition assay using

HEK293 cells and may require adaptation for specific experimental conditions.[6]

Cell Culture: Maintain HEK293 cells stably expressing human SERT, DAT, or NET in

appropriate culture medium.

Assay Procedure:

Plate the cells in a 96-well plate and allow them to adhere.

Wash the cells with a suitable buffer (e.g., Krebs-Henseleit buffer).

Pre-incubate the cells with varying concentrations of 6-APDB hydrochloride or control

compounds for a specified time (e.g., 15 minutes) at 37°C.[7]

Add a fluorescent monoamine transporter substrate to initiate the uptake reaction.

Monitor the fluorescence signal over time using a microplate reader.

Calculate the rate of uptake and determine the IC₅₀ values by fitting the data to a dose-

response curve.

Mechanism of Action: Signaling Pathway
The primary pharmacological action of 6-APDB is the inhibition of monoamine reuptake at the

presynaptic terminal. This leads to an increase in the extracellular concentration of

neurotransmitters such as serotonin, dopamine, and norepinephrine, thereby enhancing

neurotransmission.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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